Sophoricoside

Overview

Description

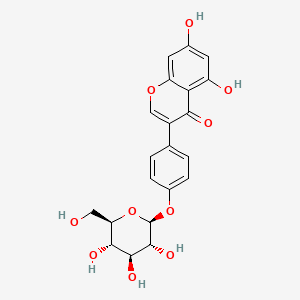

Sophoricoside is an isoflavone glycoside isolated from the dried fruits of Sophora japonica, a plant belonging to the Leguminosae family . It is known for its various pharmacological effects, including anti-inflammatory, anti-cancer, and immunosuppressive properties . This compound is structurally identified as genistein-4’-O-β-D-glucopyranoside .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase, which hydrolyzes this compound into genistein . This process can be optimized to achieve a high yield of genistein, making it suitable for industrial-scale production .

Industrial Production Methods: The industrial production of this compound primarily involves the extraction from the fruits of Sophora japonica. The extraction process includes drying the fruits, followed by solvent extraction and purification using chromatographic techniques . Biotransformation using microbial strains such as Rhizopus oryzae has also been explored for large-scale production .

Chemical Reactions Analysis

Enzymatic Hydrolysis via β-Glucosidase

Sophoricoside undergoes hydrolysis of its β-glycosidic bond to release genistein (aglycone) and sophorose. This reaction is catalyzed by β-glucosidase-producing microorganisms such as Rhizopus oryzae :

Reaction Conditions and Yield Optimization:

| Parameter | Optimal Value | Genistein Yield | Citation |

|---|---|---|---|

| Substrate (this compound) | 1 g/L | 49.3% | |

| Temperature | 30°C | - | |

| Time | 20 hours | - |

Microbial Biotransformation by Schizophyllum commune

This fungus metabolizes this compound into derivatives with modified bioactivity :

Metabolic Pathway:

-

Step 1 : Demethylation to form 4',5,7-trihydroxyisoflavone (yield increased 30-fold).

-

Step 2 : Methoxylation to produce 4',7-dihydroxy-5-methoxyisoflavone (new compound, IC₅₀ = 12.1 nmol/mL against MCF-7 cells) .

Structural Changes:

| Starting Compound | Product | Modification Type | Bioactivity |

|---|---|---|---|

| This compound | 4',5,7-Trihydroxyisoflavone | Demethylation | Enhanced solubility |

| 4',5,7-Trihydroxyisoflavone | 4',7-Dihydroxy-5-methoxyisoflavone | Methoxylation | Cytotoxic activity |

Analytical Characterization of Reactions

This compound and its derivatives are identified via:

-

NMR/MS : Structural confirmation of metabolites (e.g., m/z and fragmentation patterns) .

-

Chromatography : SiO₂ column chromatography with CHCl₃-MeOH gradients for purification .

Reaction Mechanisms and Implications

Scientific Research Applications

Cardiovascular Health

Mechanism of Action : Sophoricoside has been shown to activate the AMPK/mTORC1-autophagy pathway, which plays a crucial role in cellular energy homeostasis and autophagy regulation.

Research Findings :

- A study demonstrated that this compound significantly mitigated cardiac dysfunction and hypertrophy in a mouse model subjected to transverse aortic coarctation (TAC) surgery. The treatment led to reduced cardiomyocyte enlargement and fibrosis, suggesting its potential as a therapeutic agent for pathological cardiac hypertrophy and heart failure .

Anti-inflammatory Effects in Skin Conditions

Application : this compound exhibits anti-inflammatory properties that are beneficial in treating atopic dermatitis (AD).

Research Findings :

- In a mouse model of AD induced by 2,4-dinitrochlorobenzene (DNCB), this compound significantly reduced scratching behaviors and inflammation. It inhibited the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) in human mast cells . These findings indicate its potential use as an anti-allergic agent.

Osteoporosis Treatment

Mechanism of Action : this compound has been identified as an antiosteoporotic compound that promotes bone health.

Research Findings :

- In ovariectomized rat models, this compound treatment resulted in increased serum levels of alkaline phosphatase (ALP) and osteocalcin (OC), markers indicative of enhanced bone formation. Histopathological examinations revealed thicker bony trabeculae and improved mechanical strength, highlighting its efficacy in ameliorating osteoporosis .

Neuroprotective Effects

Application : this compound demonstrates protective effects against neuronal injury and cognitive impairment.

Research Findings :

- In studies involving neonatal rats exposed to isoflurane, this compound treatment reduced neuronal apoptosis and improved cognitive function by modulating the NF-κB/TLR-4/PI3K signaling pathways. This suggests its potential application in protecting against anesthetic-induced neurotoxicity .

Summary Table of Applications

Mechanism of Action

Sophoricoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1 in stimulated human mast cells.

Estrogenic Activity: Mimics the action of estrogen by binding to estrogen receptors, thereby modulating estrogen-mediated physiological functions.

Comparison with Similar Compounds

Sophoricoside is compared with other isoflavone glycosides such as genistin, daidzin, and puerarin:

Genistin: Similar to this compound, genistin is a glycoside form of genistein.

Daidzin: Another isoflavone glycoside with similar estrogenic and anti-inflammatory properties.

This compound’s uniqueness lies in its specific source (Sophora japonica) and its potent pharmacological activities, particularly its anti-inflammatory and estrogenic effects .

Biological Activity

Sophoricoside, a flavonoid glycoside primarily found in the seeds of Styphnolobium japonicum, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-inflammatory, anti-osteoporotic, and cardioprotective properties, supported by various studies and findings.

1. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity through multiple mechanisms. A study demonstrated its ability to modulate mast cell-mediated allergic inflammation both in vitro and in vivo. The compound significantly reduced histamine-induced scratching behaviors and ameliorated atopic dermatitis in mice treated with 2,4-dinitrochlorobenzene (DNCB) .

- NF-κB Inhibition : this compound was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses. This inhibition leads to decreased production of inflammatory cytokines such as IL-5, IL-3, and IL-6, with IC50 values reported at 1.9 µM, 6.9 µM, and 6.0 µM respectively .

- Caspase-1 Regulation : The compound also downregulated caspase-1 activation, which is integral to the inflammatory process .

2. Anti-Osteoporotic Activity

This compound has been investigated for its potential in treating osteoporosis. In a study involving ovariectomized rats, this compound demonstrated a dose-dependent protective effect against bone loss.

Key Findings

| Treatment Dose (mg/kg) | Serum ALP Levels | Serum OC Levels | Serum ACP Levels |

|---|---|---|---|

| Control | Normal | Normal | Elevated |

| This compound (15) | Increased | No significant change | Decreased |

| This compound (30) | Higher than normal | Increased | Significantly decreased |

The results indicated that this compound improved mechanical bone hardness and biochemical markers associated with bone formation . Histopathological evaluations revealed thicker bony trabeculae in treated animals compared to the control group.

3. Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of this compound, particularly in models of cardiac hypertrophy. Research indicated that this compound mitigated heart dysfunction and cardiomyocyte hypertrophy induced by pressure overload.

Mechanistic Insights

- AMPK Activation : The protective effects were linked to the activation of the AMPK/mTORC1-autophagy pathway, suggesting that this compound may serve as a therapeutic agent for pathological cardiac hypertrophy and heart failure .

Case Studies and Research Findings

Several case studies corroborate the biological activities of this compound:

- Atopic Dermatitis Model : In a controlled study, this compound treatment significantly reduced symptoms associated with DNCB-induced atopic dermatitis in mice, supporting its anti-inflammatory potential .

- Osteoporosis Model : The administration of this compound resulted in notable improvements in bone density and mechanical strength in ovariectomized rat models over a treatment period of 45 days .

- Cardiac Hypertrophy Model : A study demonstrated that this compound treatment led to reduced cardiac fibrosis and hypertrophy in mice subjected to transverse aortic constriction (TAC), indicating its potential role in cardiovascular therapy .

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJFLLIDGZEP-CMWLGVBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017840 | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-95-4 | |

| Record name | Sophoricoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.